

pharmacokinetics and metabolism of RTI-336

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTI-336 free base

Cat. No.: B15186486

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of RTI-336

Introduction

RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) developed by Research Triangle Institute (RTI) International.^[1] It is a phenyltropane analog that has been investigated as a potential pharmacotherapy for cocaine dependence.^{[2][3][4][5][6]} The rationale behind its development is to provide a medication that mimics the dopamine transporter (DAT) binding properties of cocaine but with a slower onset and longer duration of action, thereby reducing its abuse liability.^{[1][2][3][7]} Preclinical studies in animal models, including rats and rhesus monkeys, have shown that RTI-336 can suppress cocaine self-administration.^{[2][3][7][8]} This guide provides a comprehensive overview of the pharmacokinetics and metabolism of RTI-336 based on available clinical data.

Pharmacokinetics

A Phase 1 clinical trial (NCT00808119) involving 22 healthy male participants evaluated the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg).^{[7][8]}

Absorption

Following oral administration under fasted conditions, RTI-336 is readily absorbed.^{[7][9]} Peak plasma concentrations (C_{max}) were reached at approximately 4 hours post-dose across the 1–20 mg dose range.^{[7][9]}

Distribution

Specific details on the volume of distribution of RTI-336 are not extensively provided in the available literature. However, as a lipophilic compound, it is expected to distribute into tissues.

Metabolism and Elimination

RTI-336 is extensively metabolized, with renal excretion of the unchanged drug being a minor elimination pathway.^[7] Less than 0.02% of the administered dose was recovered as unchanged RTI-336 in the urine over a 48-hour period.^[7] The plasma half-life ($t_{1/2}$) for RTI-336 was consistent across the 6–20 mg dose levels, estimated to be around 17 to 18 hours, which suggests that its elimination from plasma follows linear kinetics within this dose range.^[7]^[9]

Dose Proportionality

The study demonstrated that both the plasma drug exposure, as measured by the area under the concentration-time curve (AUC_{0-inf}), and the maximum plasma concentration (C_{max}) increased in proportion to the administered dose over the 1–20 mg range.^[7]^[9]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of RTI-336 from the single ascending dose study.

Dose (mg)	C_{max} (ng/mL)	T_{max} (h)	AUC_{0-inf} (ng·h/mL)	$t_{1/2}$ (h)
6	10.3 ± 2.9	4.0 ± 1.2	315 ± 123	17.6 ± 4.5
12	21.0 ± 5.6	4.0 ± 1.2	647 ± 217	17.9 ± 3.4
20	35.1 ± 9.8	4.0 ± 1.2	1080 ± 360	17.4 ± 3.9

Data presented
as mean ±
standard
deviation.^[7]

Metabolism

RTI-336 undergoes significant metabolism in the body. The primary metabolic pathways identified are hydroxymethylation, followed by oxidation to a carboxyl metabolite, and N-demethylation, which can be followed by mono- or di-oxidation.[7]

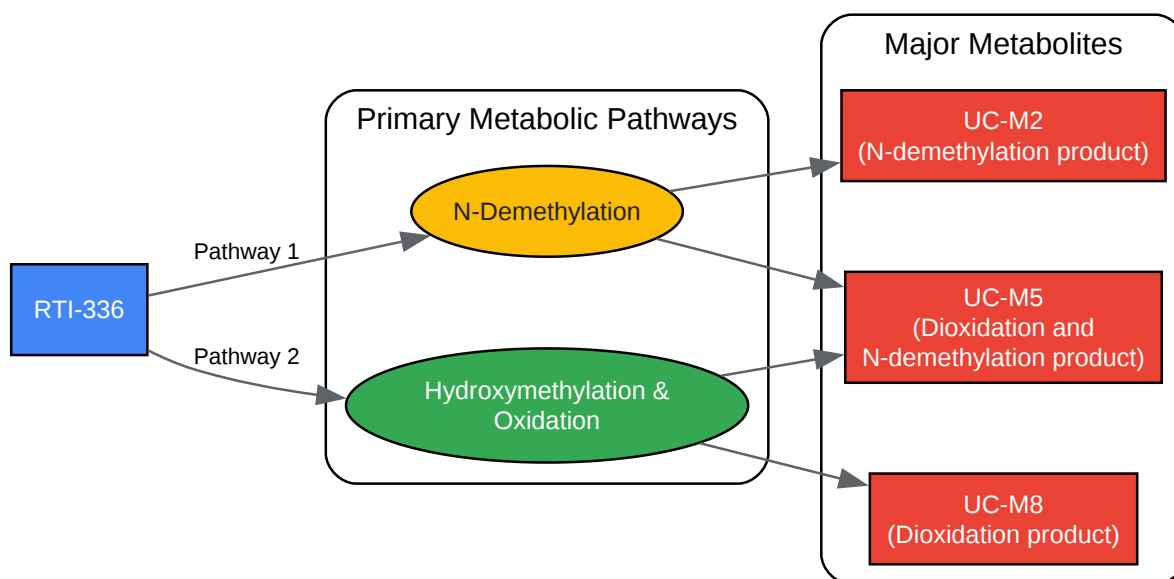
Five metabolites of RTI-336 have been identified and were measurable in urine, with three of them being quantifiable in plasma.[7] These three major metabolites are:

- UC-M5: A product of dioxidation and N-demethylation.
- UC-M8: A dioxidation product.
- UC-M2: An N-demethylation product.

Among these, UC-M5 was the most abundant metabolite found in both plasma and urine, followed by UC-M8, and then UC-M2.[7] Notably, the peak plasma concentrations of UC-M5 and UC-M8 were found to exceed that of the parent compound, RTI-336, although they exhibited shorter half-lives.[7]

All three of these major metabolites are pharmacologically active, inhibiting dopamine reuptake with IC_{50} relative potencies of 0.7, 0.4, and 3.5 times that of RTI-336 (which has an IC_{50} of 23 nM), respectively.[7]

Metabolic Pathway of RTI-336



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of RTI-336 leading to its major active metabolites.

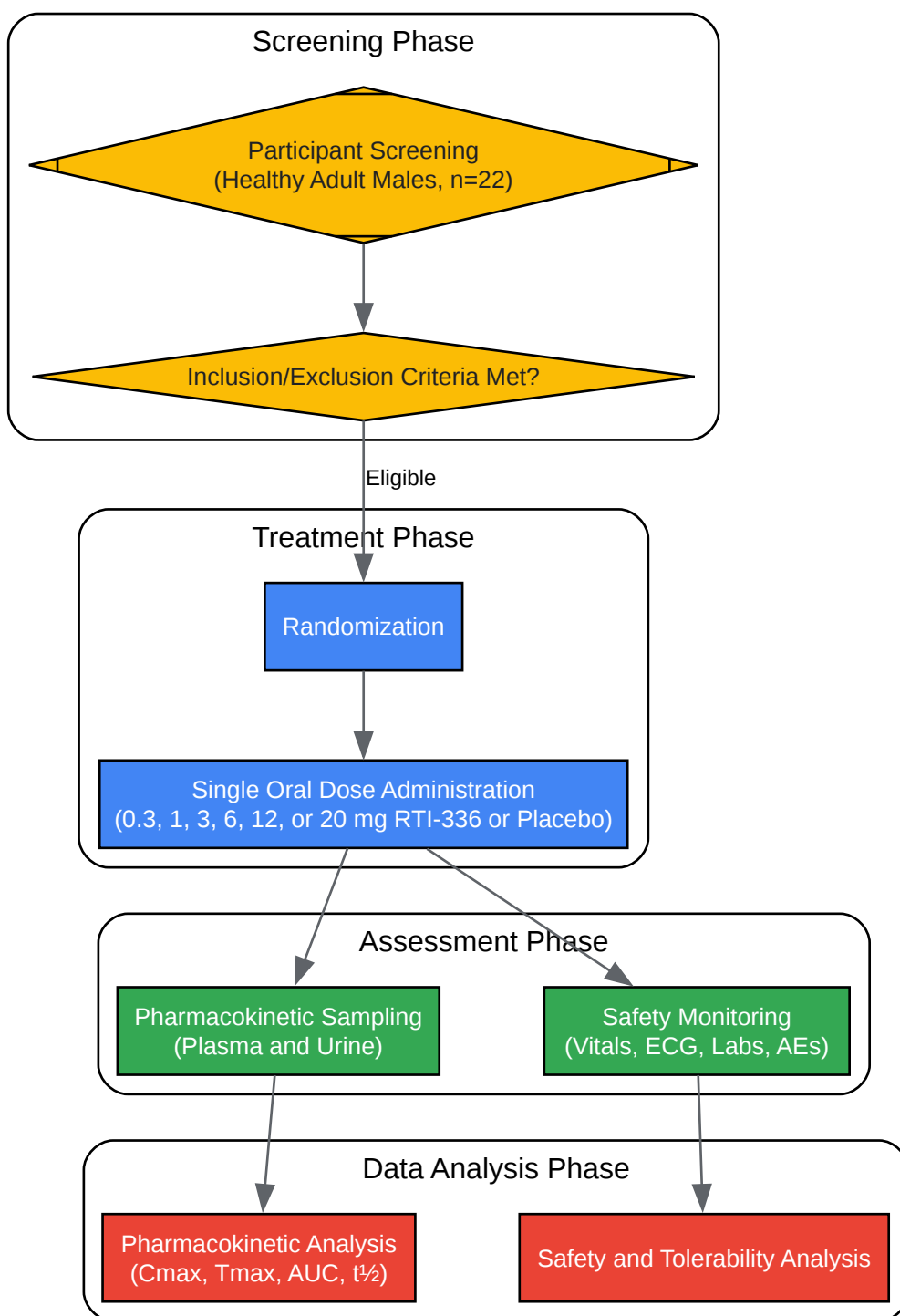
Experimental Protocols

Clinical Study Design (RTI-336-001)

The pharmacokinetic and metabolic data for RTI-336 in humans were primarily derived from a single-center, randomized, double-blind, placebo-controlled clinical trial.[7]

- Objective: To assess the safety, tolerability, and pharmacokinetics of single, escalating oral doses of RTI-336.[7]
- Participants: 22 healthy adult males were enrolled in the study.[7]
- Dosing: Single oral doses of 0.3, 1, 3, 6, 12, and 20 mg of RTI-336 or a placebo were administered.[7]
- Pharmacokinetic Sampling: Blood and urine samples were collected at predefined time points to measure the concentrations of RTI-336 and its metabolites.[7]
- Safety Assessments: Comprehensive safety monitoring was conducted, which included:
 - Physical and neurological examinations.[7]
 - Orthostatic vital signs.[7]
 - Continuous 6-lead electrocardiogram (ECG) telemetry monitoring for 8 hours post-dose, supplemented with 12-lead ECGs.[7]
 - Clinical chemistry, hematology, and urinalysis.[7]
 - Mini-mental status examinations.[7]
 - Monitoring and recording of adverse events.[7]

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 1 single ascending dose clinical trial for RTI-336.

Conclusion

RTI-336 exhibits a pharmacokinetic profile characterized by good oral absorption, a relatively long half-life of approximately 17-18 hours, and dose-proportional exposure in single doses up to 20 mg.[7][9] It is extensively metabolized into several active metabolites, with the plasma concentrations of two major metabolites, UC-M5 and UC-M8, exceeding that of the parent drug.[7] The long half-life supports the potential for once-daily dosing. These pharmacokinetic and metabolic properties, combined with its selective dopamine transporter inhibition, underscore its continued investigation as a potential pharmacotherapy for cocaine dependence.[2][3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RTI-336 - Wikipedia [en.wikipedia.org]
- 2. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Frontiers | A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pharmacokinetics and metabolism of RTI-336]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186486#pharmacokinetics-and-metabolism-of-rti-336]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com